5-Hydroxy-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
5-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H6F3NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group transformations. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonamide group may produce amines .
Scientific Research Applications
5-Hydroxy-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are targets for treating conditions like glaucoma and certain cancers.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials with specific functionalities.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport in cells . The trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Hydroxy-2-(trifluoromethyl)benzenesulfonamide: The position of the hydroxyl group affects its reactivity and applications.
Uniqueness
5-Hydroxy-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C7H6F3NO3S |
---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
5-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)5-2-1-4(12)3-6(5)15(11,13)14/h1-3,12H,(H2,11,13,14) |
InChI Key |
BIHYUHLBDZGXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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